Cas no 76393-16-3 (ethyl 2-isocyanatobenzoate)
ethyl 2-isocyanatobenzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-isocyanatobenzoate
- 2-(Ethoxycarbonyl)phenyl isocyanate
- 2-Carboethoxyphenyl isocyanate~Ethyl 2-isocyanatobenzoate
- 2-Isocyanatobenzoic acid ethyl ester
- 2-Carbethoxyphenyl isocyanate
- 2-carboethoxyphenylisocyanate
- 2-Ethoxycarbonylphenyl isocyanate
- carboethoxyphenyl isocyanate
- ethyl o-isocyanatobenzoate
- GEO-03779
- D81710
- 2-Carboethoxy-phenylisocyanate
- AKOS005171673
- Ethyl 2-isocyanatobenzoate #
- DTXSID70335013
- 76393-16-3
- Ethyl 2-isocyanatobenzoate, 97%
- 2-(Ethoxycarbonyl)phenylisocyanate
- MFCD00013849
- FT-0612694
- SCHEMBL1773527
- 2-Carboethoxyphenyl isocyanate
- BP-12782
- ethoxycarbonyl phenyl isocyanate
- A838687
- ALBB-007511
- DB-056054
- STK504581
-
- MDL: MFCD00013849
- Inchi: 1S/C10H9NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-6H,2H2,1H3
- InChI Key: HXVGHXDQGUPUKY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=CC=1N=C=O)=O
- BRN: 1242648
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55.7A^2
Experimental Properties
- Color/Form: White or grayish yellow solid
- Density: 1.12
- Melting Point: 28-31 °C (lit.)
- Boiling Point: 282.9°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.524
- PSA: 55.73000
- LogP: 1.83060
- Sensitiveness: Moisture Sensitive
- Solubility: Hydrolyzable.
ethyl 2-isocyanatobenzoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 2206
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S23-S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/22; R36/37/38; R42
ethyl 2-isocyanatobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A626654-1g |
2-(Ethoxycarbonyl)phenylisocyanate |
76393-16-3 | 97% | 1g |
$64.0 | 2024-07-24 | |
| Ambeed | A626654-5g |
2-(Ethoxycarbonyl)phenylisocyanate |
76393-16-3 | 92% | 5g |
$168.0 | 2025-04-17 | |
| Ambeed | A626654-25g |
2-(Ethoxycarbonyl)phenylisocyanate |
76393-16-3 | 97% | 25g |
$398.0 | 2024-07-24 | |
| TRC | E902985-50mg |
ethyl 2-isocyanatobenzoate |
76393-16-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902985-100mg |
ethyl 2-isocyanatobenzoate |
76393-16-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E902985-500mg |
ethyl 2-isocyanatobenzoate |
76393-16-3 | 500mg |
$ 115.00 | 2022-06-05 | ||
| Apollo Scientific | OR322234-1g |
2-(Ethoxycarbonyl)phenyl isocyanate |
76393-16-3 | 97% | 1g |
£10.00 | 2023-09-02 | |
| Apollo Scientific | OR322234-5g |
2-(Ethoxycarbonyl)phenyl isocyanate |
76393-16-3 | 97% | 5g |
£20.00 | 2023-09-02 | |
| Apollo Scientific | OR322234-25g |
2-(Ethoxycarbonyl)phenyl isocyanate |
76393-16-3 | 97% | 25g |
£92.00 | 2023-09-02 | |
| abcr | AB178793-1 g |
2-(Ethoxycarbonyl)phenyl isocyanate, 98%; . |
76393-16-3 | 98% | 1 g |
€230.30 | 2023-07-20 |
ethyl 2-isocyanatobenzoate Suppliers
ethyl 2-isocyanatobenzoate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on ethyl 2-isocyanatobenzoate
Recent Advances in the Application of Ethyl 2-Isocyanatobenzoate (CAS: 76393-16-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-isocyanatobenzoate (CAS: 76393-16-3) is a versatile chemical compound that has garnered significant attention in recent years due to its utility in synthetic organic chemistry, medicinal chemistry, and chemical biology. This compound, characterized by its isocyanate functional group and ester moiety, serves as a key intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and bioactive molecules. Recent studies have explored its potential in drug discovery, targeted protein modification, and the development of novel therapeutic agents.
One of the most notable applications of ethyl 2-isocyanatobenzoate is its role in the synthesis of benzimidazole derivatives, which are known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in constructing benzimidazole-based inhibitors targeting specific kinases involved in cancer progression. The study highlighted the compound's reactivity and selectivity, which are critical for achieving high yields and purity in multi-step synthetic routes.
In addition to its synthetic utility, ethyl 2-isocyanatobenzoate has been investigated for its potential in bioconjugation strategies. Researchers have utilized its isocyanate group to selectively modify amino and hydroxyl groups in proteins and peptides, enabling the development of targeted drug delivery systems. A recent preprint on bioRxiv detailed a novel approach where ethyl 2-isocyanatobenzoate was employed to functionalize monoclonal antibodies, enhancing their stability and pharmacokinetic properties. This advancement holds promise for improving the efficacy of antibody-drug conjugates (ADCs) in oncology.
Furthermore, the compound's role in chemical biology has expanded with its incorporation into activity-based probes (ABPs). These probes are designed to monitor enzyme activity in real-time, providing insights into disease mechanisms. A 2024 study in ACS Chemical Biology reported the development of a fluorescent probe derived from ethyl 2-isocyanatobenzoate, which selectively labels active proteases in live cells. This innovation offers a powerful tool for studying protease dynamics in pathological conditions such as inflammation and metastasis.
Despite its advantages, challenges remain in the large-scale production and handling of ethyl 2-isocyanatobenzoate due to its sensitivity to moisture and potential toxicity. Recent efforts have focused on optimizing synthetic protocols to improve yield and safety. For instance, a green chemistry approach published in Organic Process Research & Development in 2023 described a solvent-free method for producing ethyl 2-isocyanatobenzoate with reduced environmental impact. Such advancements are critical for scaling up its use in industrial applications.
In conclusion, ethyl 2-isocyanatobenzoate (CAS: 76393-16-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse applications—from drug synthesis to bioconjugation and probe development—underscore its importance in advancing both basic science and therapeutic innovation. Future research is expected to further explore its potential, particularly in the context of personalized medicine and targeted therapies.
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